
1-(2-(甲氧甲基)吡咯烷-1-基)-2-氯丁烷-1-酮
描述
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学研究应用
抗菌活性
吡咯烷酮衍生物已被证明具有显著的抗菌特性。它们可以被合成以靶向多种病原体,包括细菌和真菌。 化合物中吡咯烷酮部分的存在可以增强其抑制微生物生长的能力,使其成为开发新型抗菌剂的有价值的支架 .
抗癌活性
研究表明,某些吡咯烷酮衍生物表现出抗癌活性。这些化合物可以干扰癌细胞的增殖,诱导细胞凋亡,并可用于设计有效的抗癌药物。 吡咯烷酮的结构特征,例如氯和甲氧甲基,可以进行修饰以优化其与癌细胞的相互作用 .
抗炎活性
吡咯烷酮衍生物的抗炎潜力使其成为治疗炎症性疾病的候选药物。它们可以调节机体的炎症反应,减轻肿胀和疼痛。 这种应用在慢性炎症性疾病治疗方法的开发中尤其重要 .
抗抑郁活性
吡咯烷酮衍生物与抗抑郁作用有关。它们的化学结构使它们能够穿过血脑屏障并与中枢神经系统受体相互作用,这会影响情绪和行为。 这种特性在新型抗抑郁药物的合成中得到了探索 .
抗HCV活性
含有吡咯烷酮环的化合物已显示出对丙型肝炎病毒 (HCV) 的活性。 它们可以被设计为破坏病毒复制过程,为专门针对 HCV 的新型抗病毒药物提供途径 .
合成应用
吡咯烷酮衍生物在有机合成中用作中间体。它们可以参与各种化学反应,以生成各种复杂的分子。 它们在合成中的多功能性使其在药物化学中具有价值,可用于创造多种药理学试剂 .
农用化学品应用
在农用化学领域,吡咯烷酮衍生物可用于开发新型农药和除草剂。 它们的生物活性可以针对性地控制害虫和杂草,从而有助于作物保护和农业生产力 .
工业应用
除了其生物用途外,吡咯烷酮衍生物在工业中也有应用。它们可以是具有特定性能的材料配方的一部分,或用于需要特定化学反应的过程。 这拓宽了吡咯烷酮衍生物在医药和农用化学品以外的范围 .
作用机制
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives can have diverse ADME properties .
生化分析
Biochemical Properties
2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to act as a versatile scaffold, enabling it to bind to various active sites of enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The chloro group can form hydrogen bonds and participate in halogen bonding, while the methoxymethyl group can enhance lipophilicity, facilitating membrane permeability and interactions with hydrophobic pockets in proteins .
Cellular Effects
2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one has been observed to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, this compound can inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Additionally, it has been shown to impact cellular metabolism by modulating the activity of enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in cellular energy production and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one involves its binding interactions with various biomolecules. The pyrrolidine ring allows it to fit into the active sites of enzymes, where it can form hydrogen bonds and hydrophobic interactions. The chloro group can participate in halogen bonding, enhancing the binding affinity to target proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain substrates . Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and alterations in gene expression . These effects are consistent over extended periods, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, it has been observed to modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the inhibition of key metabolic enzymes and the accumulation of toxic metabolites. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which may retain biological activity . The compound can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one is transported and distributed through interactions with specific transporters and binding proteins. The methoxymethyl group enhances its lipophilicity, facilitating its diffusion across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution is also influenced by its interactions with plasma proteins, which can affect its bioavailability and overall pharmacokinetics.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one is determined by its interactions with targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localizations are likely due to the presence of targeting signals within its structure, directing it to these organelles. The compound’s activity and function can be influenced by its subcellular localization, as it can interact with specific organelle-associated proteins and enzymes.
属性
IUPAC Name |
2-chloro-1-[2-(methoxymethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12-6-4-5-8(12)7-14-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOVAKRFEFWQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



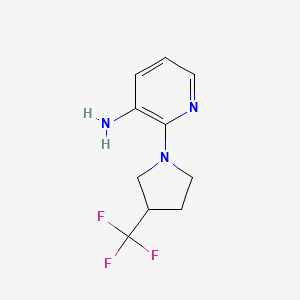
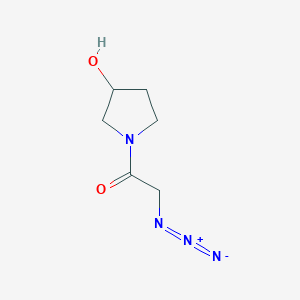
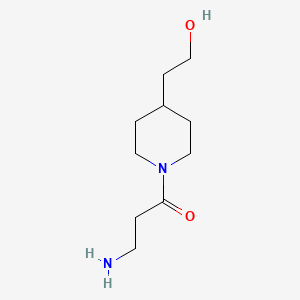

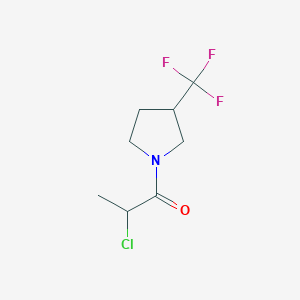

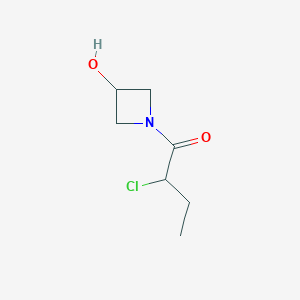
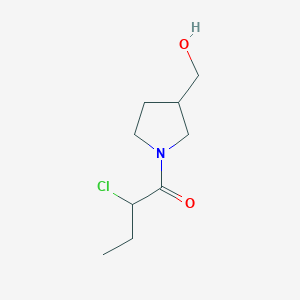
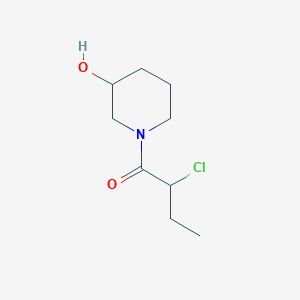
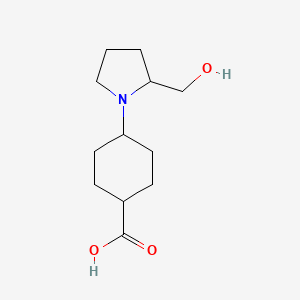
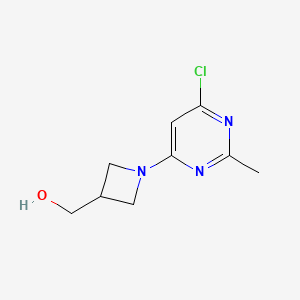

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
